molecular formula C11H7NOS B1227906 thieno[2,3-c]quinolin-4(5H)-one

thieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1227906
M. Wt: 201.25 g/mol
InChI Key: COLGMZQCAPDJEQ-UHFFFAOYSA-N
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Description

Thieno[2,3-c]quinolin-4(5H)-one (CAS Number: 35621-15-9) is a polycyclic heteroaromatic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research . This fused ring system, incorporating thiophene and quinolinone motifs, is of significant interest to researchers developing novel therapeutic agents. Compounds based on this core structure have been investigated for their potential to interact with critical biological targets. While specific biological data for this exact derivative is limited in public literature, closely related analogs, particularly thieno[3,2-c]quinolin-4(5H)-ones, have demonstrated a range of promising pharmacological activities in scientific studies. These activities include serving as selective and ATP non-competitive inhibitors of CDK5/p25, a kinase target implicated in neurodegenerative pathways such as Alzheimer's disease . Furthermore, related thienoquinoline derivatives have been explored as potential DNA intercalators, a mechanism relevant to anticancer therapy development . The synthesis of this compound and its derivatives often involves advanced organic chemistry methods, including photocyclization techniques . Researchers utilize this chemical as a versatile building block for the synthesis of more complex, functionalized molecules aimed at probing biological systems and identifying new lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

5H-thieno[2,3-c]quinolin-4-one

InChI

InChI=1S/C11H7NOS/c13-11-10-8(5-6-14-10)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)

InChI Key

COLGMZQCAPDJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)SC=C3

Synonyms

thieno(2,3-c)quinolin-4(5H)-one

Origin of Product

United States

Scientific Research Applications

Biological Activities

Thieno[2,3-c]quinolin-4(5H)-one has been investigated for a variety of biological activities:

Anticancer Properties

Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown efficacy in inhibiting the growth of human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) .

Inhibition of Enzymatic Activity

This compound has been identified as a potent inhibitor of tankyrase enzymes, which play a critical role in Wnt signaling pathways associated with cancer progression. Compounds based on this scaffold have demonstrated low micromolar IC50 values against tankyrase isoforms .

Antimicrobial Activity

The compound has also been explored for its potential as an antitubercular agent. Studies have shown that certain derivatives can effectively inhibit Mycobacterium tuberculosis, with some exhibiting activity comparable to established drugs such as Isoniazid .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives on different cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its potency against HeLa and HT-29 cells. The most active derivative exhibited an IC50 value in the low micromolar range .

Case Study 2: Tankyrase Inhibition

In another investigation focusing on tankyrase inhibition, this compound derivatives were synthesized and tested for their ability to inhibit tankyrase activity. The results indicated that certain compounds displayed over 70% inhibition at low concentrations (IC50 values ranging from 21 nM to 29 nM), highlighting their potential as therapeutic agents in cancer treatment .

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed domino reaction offers a streamlined route to thieno[2,3-c]quinolin-4(5H)-one derivatives. Starting from 4-alkynyl-3-bromoquinolin-2(1H)-ones, this method leverages a tandem Sonogashira coupling-cyclization process. The alkynyl moiety undergoes coupling with amines in the presence of Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C. Subsequent intramolecular cyclization forms the thienoquinolinone core via a 5-endo-dig pathway, facilitated by the bromide leaving group.

Optimization and Scope

Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in yield (92% vs. 78%) due to enhanced oxidative addition kinetics.
  • Solvent effects : THF provides optimal polarity for both coupling and cyclization steps, whereas DMF leads to side reactions.
  • Substrate tolerance : Electron-donating groups on the quinolinone ring (e.g., -OMe, -NMe₂) improve yields by stabilizing the Pd intermediate, while nitro groups reduce reactivity.

Table 1: Representative Substrates and Yields

R₁ (Quinolinone) R₂ (Amine) Yield (%)
H PhCH₂NH₂ 92
7-OMe Cyclohexyl 88
6-NO₂ Benzyl 65

Sequential Nucleophilic Substitution and Cyclization

Stepwise Functionalization

An alternative approach involves sequential nucleophilic aromatic substitution (SNAr) followed by cyclization. Treatment of 4-alkynyl-3-bromoquinolin-2(1H)-ones with sodium sulfide in DMF at 25°C replaces bromide with sulfide, forming a thiolate intermediate. Heating to 80°C induces 5-endo-dig cyclization, yielding the this compound scaffold.

Critical Reaction Parameters

  • Nucleophile strength : Sodium sulfide (Na₂S·9H₂O) provides superior reactivity compared to K₂S, achieving 85% yield vs. 72%.
  • Temperature control : Cyclization requires precise heating; temperatures >100°C promote decomposition.
  • Functional group compatibility : Esters and ketones remain intact, enabling post-cyclization derivatization.

Table 2: Solvent Screening for Cyclization Step

Solvent Dielectric Constant Yield (%)
DMF 36.7 85
DMSO 46.7 78
THF 7.5 62

Continuous Flow Synthesis Approach

Adaptation from Thieno-isoquinolinone Protocols

While direct reports on this compound are limited, analogous continuous flow methods for thieno[2,3-c]isoquinolin-5(4H)-one suggest transferable strategies. A Suzuki-Miyaura coupling establishes the biaryl system, followed by Curtius rearrangement under flow conditions (residence time: 5 min, 120°C) to form the lactam ring.

Advantages Over Batch Processes

  • Safety : Hazardous intermediates (e.g., acyl azides) are generated and consumed in situ, minimizing exposure.
  • Scalability : Flow reactors achieve kilogram-scale production with consistent purity (>99% by HPLC).
  • Yield enhancement : Mixing efficiency in microchannels improves mass transfer, boosting yields by 15–20% compared to batch.

Table 3: Comparative Performance of Flow vs. Batch Synthesis

Parameter Flow Reactor Batch Reactor
Reaction Time 2 h 8 h
Isolated Yield 89% 74%
Purity (HPLC) 99.2% 95.8%

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Palladium-catalyzed method : Highest yields (up to 92%) but requires expensive Pd catalysts and inert conditions.
  • SNAr/cyclization : Cost-effective with Na₂S but sensitive to moisture and temperature.
  • Continuous flow : Ideal for industrial scaling despite higher initial infrastructure investment.

Q & A

What are the primary synthetic routes for thieno[2,3-c]quinolin-4(5H)-one derivatives, and how do reaction conditions influence product distribution?

Basic
The synthesis of this compound derivatives often employs domino reactions and sequential dipole formation-cycloaddition strategies. For instance, 4-alkynyl-3-bromoquinolin-2(1H)-ones undergo domino reactions with thiols or amines to yield functionalized thieno[2,3-c]quinolin-4(5H)-ones under mild conditions . Additionally, sequential 7-exo-trig cyclization and dipolar trapping with electron-deficient dipolarophiles (e.g., N-methylmaleimide) generate stereospecific adducts. Product distribution depends on the substituent position, dipolarophile reactivity, and temperature. For example, methyl vinyl ketone produces a 66% yield of tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-one as the major product .

What methodologies are recommended for structural characterization of this compound derivatives?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H-NMR and 13C^{13}C-NMR, is critical for confirming regiochemistry and stereochemistry. For example, 1H^1H-NMR nuclear Overhauser effect (NOE) experiments can identify folded conformations in isoxazolidine adducts . X-ray crystallography resolves absolute configurations, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. Infrared (IR) spectroscopy assists in tracking functional groups like carbonyls during synthesis .

How can regio- and stereoselectivity be controlled in cycloaddition reactions involving this compound precursors?

Advanced
Regioselectivity is modulated by dipolarophile electronic properties. Acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) favor [3+2] cycloadditions with nitrones to form dihydroisoxazolobenzodiazepines, whereas olefinic dipolarophiles (e.g., methyl acrylate) require excess reagent and heat to yield regioisomeric mixtures . Stereoselectivity is achieved through chiral catalysts, such as Rawal’s catalyst, which enables enantioselective synthesis of dihydrofuro[2,3-c]quinolin-4(5H)-ones via Michael addition-initiated cascades .

What strategies are effective for enantioselective synthesis of this compound derivatives?

Advanced
Enantioselective cascades using asymmetric organocatalysis or metal complexes are pivotal. For example, Rawal’s catalyst (a thiourea-based organocatalyst) induces enantioselectivity in the reaction between 3-hydroxyquinolin-ones and β-chlorinated nitrostyrenes, yielding chiral dihydrofuro[2,3-c]quinolin-4(5H)-ones with >90% enantiomeric excess (ee) under mild conditions . Computational modeling of transition states can further optimize stereochemical outcomes.

How can researchers evaluate the biological activity of this compound derivatives, particularly in kinase inhibition?

Advanced
Kinase inhibition assays (e.g., CDK5/p25) are performed using ATP-noncompetitive binding studies. For example, thieno[3,2-c]quinolin-4(5H)-one derivatives were identified as selective CDK5 inhibitors via virtual screening and kinase profiling. IC50_{50} values remain unchanged in ATP-competitive assays, confirming non-competitive mechanisms . Structure-Activity Relationship (SAR) studies prioritize substituents at positions 2 and 8, with electron-withdrawing groups enhancing potency.

How should researchers address contradictions in product distribution during synthetic optimization?

Advanced
Contradictions often arise from competing reaction pathways. For example, heating oximes with methyl vinyl ketone yields both tetrahydroisoxazolo[4,3-c]quinolin-4(5H)-one (major) and unexpected side products. Systematic variable testing (temperature, solvent, stoichiometry) and mechanistic probes (e.g., deuterium labeling) clarify dominant pathways. Kinetic vs. thermodynamic control can be assessed via time-course studies .

What are the challenges in translating this compound derivatives into therapeutic agents?

Advanced
Key challenges include improving bioavailability and metabolic stability. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) at position 5, enhance solubility. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies in rodent models are essential. For antitumor candidates, DNA binding affinity and cytotoxicity are evaluated via ethidium bromide displacement assays and MTT assays .

How do electronic effects of substituents influence the reactivity of this compound in cascade reactions?

Advanced
Electron-deficient substituents (e.g., nitro or cyano groups) accelerate Michael addition steps by increasing electrophilicity at the α,β-unsaturated carbonyl site. Conversely, electron-donating groups (e.g., methoxy) slow reactivity but improve regioselectivity in cyclization steps. Hammett linear free-energy relationships (LFERs) quantify these effects, guiding rational design of substrates for specific cascade pathways .

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